molecular formula C11H14N2 B12955819 (S)-2-(1-Amino-2-methylpropyl)benzonitrile

(S)-2-(1-Amino-2-methylpropyl)benzonitrile

Cat. No.: B12955819
M. Wt: 174.24 g/mol
InChI Key: DDKVZSHTWRGFTN-NSHDSACASA-N
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Description

(S)-2-(1-Amino-2-methylpropyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a chiral center bearing an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing (S)-2-(1-Amino-2-methylpropyl)benzonitrile involves the reductive amination of 2-(2-methylpropyl)benzonitrile. This process typically uses a reducing agent such as sodium cyanoborohydride in the presence of an amine source like ammonia or an amine derivative.

  • Chiral Resolution: : Another approach involves the resolution of racemic 2-(1-Amino-2-methylpropyl)benzonitrile using chiral acids or bases to separate the enantiomers. This method is often employed when high enantiomeric purity is required.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also explored to achieve large-scale production with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (S)-2-(1-Amino-2-methylpropyl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitrile oxides or amides.

  • Reduction: : Reduction of the nitrile group can be achieved using agents such as lithium aluminum hydride, resulting in the formation of primary amines.

  • Substitution: : The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates.

Major Products

    Oxidation: Nitrile oxides, amides.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-2-(1-Amino-2-methylpropyl)benzonitrile serves as a building block for the synthesis of more complex molecules. Its chiral center makes it valuable in the preparation of enantiomerically pure compounds.

Biology

This compound is studied for its potential biological activity. It can act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and chiral nature make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (S)-2-(1-Amino-2-methylpropyl)benzonitrile exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzonitrile moiety can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Amino-2-methylpropyl)benzonitrile: The enantiomer of the compound, differing in the spatial arrangement of the amino group.

    2-(1-Amino-2-methylpropyl)benzonitrile: The racemic mixture containing both (S) and ® enantiomers.

    2-(1-Amino-2-methylpropyl)benzamide: A derivative where the nitrile group is replaced by an amide group.

Uniqueness

(S)-2-(1-Amino-2-methylpropyl)benzonitrile is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its racemic mixture or other derivatives. This enantiomeric purity is crucial in applications where stereochemistry plays a significant role in the compound’s function.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-[(1S)-1-amino-2-methylpropyl]benzonitrile

InChI

InChI=1S/C11H14N2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m0/s1

InChI Key

DDKVZSHTWRGFTN-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1C#N)N

Canonical SMILES

CC(C)C(C1=CC=CC=C1C#N)N

Origin of Product

United States

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